Defined (S)-Stereochemistry as a Critical Purity Parameter for Biological Testing
The (S)-enantiomer is specifically identified as a key purchasing specification. The compound's unique SMILES string `C1CCN(C1)C[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]` confirms the defined (S)-configuration at the chiral center [1]. In contrast, the racemic mixture (CAS not identified in search) or the (R)-enantiomer would be different chemical entities with distinct biological fingerprints. In a 2023 study on a library of pyrrolidine-benzenesulfonamides, different enantiomers and diastereomers displayed significant variations in enzyme inhibition potency, confirming that absolute configuration is a critical driver of activity [2]. Procuring the defined single (S)-enantiomer ensures experimental reproducibility and avoids the confounding factor of mixed stereochemistry.
| Evidence Dimension | Chiral Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, as specified by IUPAC name and SMILES [1] |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer (unspecified) |
| Quantified Difference | N/A (qualitative structural specification). The presence of the `[C@@H]` stereo descriptor is a definitive binary differentiator. |
| Conditions | Structural confirmation via SMILES notation per PubChem (CID 2760226) [1] |
Why This Matters
For researchers studying structure-activity relationships (SAR) or conducting biological assays, the use of a single, defined enantiomer is non-negotiable for generating interpretable and reproducible data, making this specification the primary procurement criterion.
- [1] PubChem. Compound Summary for CID 2760226, (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide. Computed Descriptors. U.S. National Library of Medicine. Accessed 2026. View Source
- [2] Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441-3458. View Source
